7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a triazolo[1,5-a]pyrimidine core with distinct substituents:
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5/c1-15-21(25(32)28-17-10-5-6-11-18(17)33-2)22(16-9-7-12-19(34-3)23(16)35-4)31-26(27-15)29-24(30-31)20-13-8-14-36-20/h5-14,22H,1-4H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQASEIXYHFYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the class of triazolopyrimidine compounds. This article explores its biological activity through various studies and data analyses.
Chemical Structure and Properties
The compound's molecular formula is C18H22N4O4 with a molecular weight of approximately 330.38 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 330.38 g/mol |
| LogP | 2.13 |
| PSA | 55.15 Ų |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in cellular signaling pathways. The presence of the triazole and pyrimidine rings suggests potential interactions with nucleic acids or proteins.
Anticancer Activity
A significant area of research has focused on the anticancer properties of triazolopyrimidine derivatives. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed an IC50 value of approximately 27.6 μM against MDA-MB-231 cells, indicating potent anticancer activity compared to standard chemotherapeutics like paclitaxel.
Case Studies
-
In Vitro Cytotoxicity :
- A study evaluated the cytotoxic effects of several derivatives on MDA-MB-231 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.
- The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl rings significantly impacted biological activity.
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
-
ADMET Properties :
- Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggested favorable pharmacokinetic properties for this compound, making it a promising candidate for further development in cancer therapy.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among triazolo[1,5-a]pyrimidine derivatives include substitutions at positions 2, 5, 6, and 6. Below is a comparative analysis:
Table 1: Substituent Comparison
Key Observations :
- Position 7 : The 2,3-dimethoxyphenyl group provides ortho-substitution, differing from para-substituted aryl groups in other compounds, which may affect steric hindrance and binding affinity .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- High melting points in compounds (>250°C) suggest strong crystalline packing, a trait the target compound may share due to its rigid structure .
Key Observations :
- highlights triazolopyrimidines as enzyme inhibitors, implying the target compound could target similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
